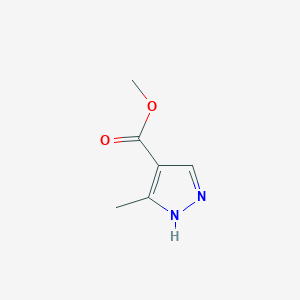

Methyl 3-methyl-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-methyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-5(3-7-8-4)6(9)10-2/h3H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMIQSQQCPLMIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60504175 | |

| Record name | Methyl 5-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23170-45-8 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23170-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Methyl 3-methyl-1H-pyrazole-4-carboxylate

Abstract

Methyl 3-methyl-1H-pyrazole-4-carboxylate is a key heterocyclic building block with significant applications in medicinal chemistry and drug discovery. Its structural motif is present in numerous biologically active compounds, making its efficient synthesis and thorough characterization paramount for researchers in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the predominant synthetic strategies, detailed experimental protocols, and in-depth characterization of this pivotal pyrazole derivative. We delve into the mechanistic underpinnings of the Knorr pyrazole synthesis, the most common route to this compound, and provide a self-validating framework for its synthesis and analysis.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole derivatives are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural unit is a cornerstone in the design of a wide array of therapeutic agents due to its unique electronic properties and ability to participate in various non-covalent interactions.[1][2] The pyrazole ring is found in numerous pharmaceuticals, including anti-inflammatory drugs, anticancer agents, and agrochemicals.[1][3][4][5] this compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules.[6][7] Its strategic importance necessitates robust and well-characterized synthetic methodologies.

Core Synthetic Strategy: The Knorr Pyrazole Synthesis

The most direct and widely employed method for the synthesis of polysubstituted pyrazoles is the Knorr pyrazole synthesis.[3][8][9] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10][11][12] The reaction is typically acid-catalyzed and proceeds with high efficiency, often yielding the aromatic pyrazole product in high yields.[10][13]

Mechanistic Insights

The Knorr synthesis for this compound commences with the reaction between a suitable 1,3-dicarbonyl compound and hydrazine. The mechanism involves an initial acid-catalyzed formation of an imine at one of the carbonyl carbons, followed by an intramolecular attack by the second nitrogen atom on the remaining carbonyl group.[3][8] Subsequent dehydration leads to the formation of the stable, aromatic pyrazole ring.[10][11]

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocol: A Self-Validating Workflow

The following protocol provides a detailed, step-by-step methodology for the synthesis of this compound. This workflow is designed to be self-validating, with in-process checks to ensure reaction completion and product purity.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl acetoacetate | 116.12 | 11.61 g | 0.1 |

| Hydrazine hydrate (~64% hydrazine) | 50.06 | 7.8 g | ~0.1 |

| Glacial Acetic Acid | 60.05 | 3 mL | - |

| Ethanol | 46.07 | 50 mL | - |

| Water | 18.02 | As needed | - |

| Ethyl acetate | 88.11 | As needed | - |

| Hexane | 86.18 | As needed | - |

Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl acetoacetate (0.1 mol) and ethanol (50 mL).

-

Addition of Hydrazine: While stirring, slowly add hydrazine hydrate (~0.1 mol) to the solution. An exothermic reaction may be observed.

-

Acid Catalysis: Add glacial acetic acid (3 mL) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Crystallization: Slowly add cold water to the reaction mixture until a white precipitate forms.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water.

-

Purification: Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound as a white crystalline solid.

-

Drying: Dry the purified product in a vacuum oven.

Caption: Experimental workflow for synthesis.

Comprehensive Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following techniques are routinely employed.

Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are critical for confirming the formation of the desired pyrazole.

-

¹H NMR: The proton NMR spectrum provides information about the number and types of protons and their connectivity. For this compound, the expected signals are:

-

A singlet for the pyrazole ring proton (C5-H).

-

A singlet for the methyl group protons at the C3 position.

-

A singlet for the methyl ester protons.

-

A broad singlet for the N-H proton of the pyrazole ring.

-

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The expected chemical shifts are:

-

A signal for the ester carbonyl carbon.

-

Signals for the three pyrazole ring carbons.

-

A signal for the methyl group carbon at C3.

-

A signal for the methyl ester carbon.[14]

-

Table of Expected NMR Data:

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C=O (ester) | - | ~164 |

| C3 (C-CH₃) | - | ~148 |

| C5 (CH) | ~7.8-8.2 | ~135 |

| C4 (C-COOCH₃) | - | ~110 |

| N-H | ~12-13 (broad) | - |

| O-CH₃ (ester) | ~3.8 | ~51 |

| C3-CH₃ | ~2.4 | ~14 |

| Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.[15][16] |

4.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for this compound include:

-

N-H stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.[17]

-

C=O stretch (ester): A strong, sharp absorption band around 1700-1720 cm⁻¹.[15]

-

C=N and C=C stretches (pyrazole ring): Absorptions in the 1400-1600 cm⁻¹ region.[18]

4.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₆H₈N₂O₂), the expected molecular ion peak [M]⁺ would be at m/z = 140.14.[19]

Physical Characterization

-

Melting Point: A sharp melting point is indicative of high purity. The reported melting point for this compound is typically in the range of 157-160 °C.[5]

-

Thin Layer Chromatography (TLC): TLC is used to assess the purity of the product and to monitor the progress of the reaction. A single spot on the TLC plate in an appropriate solvent system indicates a pure compound.

Conclusion

This technical guide has provided a detailed and authoritative overview of the synthesis and characterization of this compound. The Knorr pyrazole synthesis remains the most efficient and reliable method for its preparation. The comprehensive characterization protocol outlined herein, employing a combination of spectroscopic and physical methods, ensures the structural integrity and purity of this vital chemical intermediate. The information presented serves as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 4. jocpr.com [jocpr.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. jk-sci.com [jk-sci.com]

- 9. name-reaction.com [name-reaction.com]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. youtube.com [youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. epubl.ktu.edu [epubl.ktu.edu]

- 16. benchchem.com [benchchem.com]

- 17. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 18. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound - CAS:23170-45-8 - Sunway Pharm Ltd [3wpharm.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-methyl-1H-pyrazole-4-carboxylate

Foreword

In the landscape of modern synthetic chemistry, the pyrazole scaffold stands as a cornerstone, integral to the development of a vast array of biologically active molecules.[1][2] Its unique electronic and structural properties make it a privileged core in medicinal chemistry and agrochemical research.[1][3] This guide focuses on a key derivative, Methyl 3-methyl-1H-pyrazole-4-carboxylate, a versatile building block whose utility is predicated on a thorough understanding of its fundamental physicochemical characteristics. This document is designed for researchers, synthetic chemists, and drug development professionals, offering a synthesized repository of technical data and field-proven insights to facilitate its effective application in research and development. We will delve into its structural identity, spectroscopic signature, reactivity, and analytical characterization, providing a robust framework for its use in the laboratory.

Molecular Structure and Chemical Identity

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the C3 position and a methyl carboxylate group at the C4 position. The presence of the N-H proton on the pyrazole ring introduces the critical property of annular tautomerism, where the proton can reside on either nitrogen atom (N1 or N2). This dynamic equilibrium is a fundamental characteristic of N-unsubstituted pyrazoles and can influence the molecule's reactivity and intermolecular interactions.

Table 1: Core Identification Properties

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 23170-45-8[4] |

| Molecular Formula | C₆H₈N₂O₂[4] |

| Molecular Weight | 140.14 g/mol [4][5] |

The structural arrangement of the methyl and carboxylate groups on the pyrazole core dictates its electronic distribution and steric profile, which are crucial for its role as a synthetic intermediate.

References

- 1. jocpr.com [jocpr.com]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound - CAS:23170-45-8 - Sunway Pharm Ltd [3wpharm.com]

- 5. Methyl 4-methyl-1H-pyrazole-3-carboxylate | C6H8N2O2 | CID 3467807 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Methyl 3-methyl-1H-pyrazole-4-carboxylate" CAS number and IUPAC name

An In-Depth Technical Guide to Methyl 3-methyl-1H-pyrazole-4-carboxylate

Abstract

This compound is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and agrochemical research. This guide provides a comprehensive overview of this compound, including its definitive identification, synthesis methodologies, key chemical properties, and significant applications. The content herein is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis, offering both foundational knowledge and practical insights into the utility of this versatile intermediate.

Compound Identification and Core Properties

Precise identification is paramount for regulatory compliance, procurement, and scientific reproducibility. The essential identifiers and physicochemical properties of this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 23170-45-8 | [1] |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₆H₈N₂O₂ | [1] |

| Molecular Weight | 140.14 g/mol | [1] |

| SMILES | CC1=NNC=C1C(=O)OC | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

A Note on Tautomerism and Nomenclature: The pyrazole ring can exhibit tautomerism, meaning the proton on the nitrogen atom can migrate between the two nitrogen positions. This can lead to ambiguity in nomenclature, with the compound sometimes being referred to as Methyl 5-methyl-1H-pyrazole-4-carboxylate. However, the numbering convention that gives the methyl substituent the lower locant (position 3) is commonly preferred. For clarity and consistency, the CAS number should always be used as the definitive identifier.

Synthesis of this compound

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. A common and effective route to this compound proceeds via the reaction of a β-ketoester with an acetal of N,N-dimethylformamide, followed by cyclization with hydrazine.

Synthetic Workflow Overview

The overall transformation can be visualized as a two-step process starting from a readily available β-ketoester. The first step forms an enaminone intermediate, which is then cyclized in the second step to form the pyrazole ring.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative method adapted from general procedures for pyrazole synthesis.[3]

Step 1: Synthesis of Methyl 2-acetyl-3-(dimethylamino)acrylate (Enaminone Intermediate)

-

To a stirred solution of methyl acetoacetate (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent) and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude enaminone intermediate, which can often be used in the next step without further purification.

Causality: The reaction between the β-ketoester (methyl acetoacetate) and DMF-DMA forms a β-enamino diketone. This intermediate is highly reactive and primed for cyclization, as the enamine group provides a nucleophilic center and the ketone/ester groups provide electrophilic centers.

Step 2: Cyclization to form this compound

-

Dissolve the crude enaminone intermediate from Step 1 in a protic solvent like ethanol or acetic acid.

-

Add hydrazine hydrate (1.0-1.2 eq) to the solution at room temperature. A slight exotherm may be observed.

-

Heat the reaction mixture to reflux (typically 80-90°C) and maintain for 2-4 hours.

-

Monitor the disappearance of the intermediate by TLC.

-

After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound as a crystalline solid.

Causality: Hydrazine, with its two nucleophilic nitrogen atoms, attacks the electrophilic centers of the enaminone. This leads to a condensation and subsequent intramolecular cyclization reaction, eliminating dimethylamine and water to form the stable aromatic pyrazole ring.

Applications in Research and Drug Development

The pyrazole scaffold is a cornerstone in modern medicinal chemistry due to its favorable physicochemical properties and ability to form key interactions with biological targets.[4] this compound provides a versatile platform for creating more complex molecules with diverse pharmacological activities.

As a Precursor for Active Pharmaceutical Ingredients (APIs)

The ester and the reactive sites on the pyrazole ring (specifically the N-H proton) allow for straightforward chemical modifications. This makes the compound an ideal starting point for synthesizing derivatives with a range of biological effects:

-

Anti-inflammatory and Analgesic Agents: Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example of a pyrazole-containing COX-2 inhibitor. The core structure of this compound is used to build analogues that are investigated for similar activities.[4]

-

Antimicrobial and Antifungal Agents: The pyrazole nucleus is present in various compounds showing potent activity against bacterial and fungal pathogens.[4] Researchers use this building block to generate novel carboxamide and other derivatives in the search for new antimicrobial drugs to combat resistance.[4]

-

Anticancer and Kinase Inhibitors: The pyrazole ring can act as a hinge-binding motif in many kinase inhibitors, a critical class of anticancer drugs. The functional groups of this compound allow for its incorporation into larger molecules designed to target specific kinases involved in cancer progression.

-

Antiviral Activity: Certain pyrazole-based compounds have been identified as inhibitors of viral replication, including for HIV.[5] This highlights the potential for this scaffold in the development of new antiviral therapies.

In Agrochemical Synthesis

Beyond pharmaceuticals, pyrazole derivatives play a significant role in agriculture.[2]

-

Fungicides and Herbicides: The structural motif is integral to the design of modern agrochemicals. This compound serves as an intermediate in the synthesis of compounds aimed at protecting crops from fungal diseases and unwanted weeds, contributing to improved crop yields.[2][6]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its straightforward synthesis and versatile reactivity make it a valuable intermediate for chemists in both academic and industrial settings. As the demand for novel therapeutics and effective agrochemicals continues to grow, the importance of foundational building blocks like this pyrazole derivative will undoubtedly increase, paving the way for future discoveries.

References

- 1. 23170-45-8|this compound|BLD Pharm [bldpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 3-methyl-1H-pyrazole-4-carboxylate

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 3-methyl-1H-pyrazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation and characterization of this compound.

Introduction

This compound, with the molecular formula C₆H₈N₂O₂, is a substituted pyrazole derivative. The pyrazole scaffold is a prominent feature in numerous pharmaceuticals due to its diverse biological activities. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of such molecules, which is a critical step in any synthetic or drug development workflow. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering insights into the interpretation of its spectral features.

Molecular Structure and Atom Numbering

The structural integrity of this compound is the foundation of its chemical behavior and biological activity. The numbering convention used in this guide for the interpretation of spectroscopic data is presented below.

An In-depth Technical Guide to the Solubility and Stability of Methyl 3-methyl-1H-pyrazole-4-carboxylate

Introduction

Methyl 3-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a substituted pyrazole, it serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. The pyrazole nucleus is a common feature in numerous pharmaceuticals, valued for its metabolic stability and ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. The methyl ester at the 4-position provides a key site for further chemical modification, making this compound a valuable starting material for the synthesis of more complex derivatives, including potential enzyme inhibitors and receptor modulators.

Given its foundational role in the synthesis of potential new chemical entities, a thorough understanding of the physicochemical properties of this compound is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of its solubility and stability characteristics, offering both theoretical insights and practical, field-proven experimental protocols. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data essential for advancing drug development programs.

I. Solubility Profile: A Predictive and Experimental Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Poor solubility can lead to challenges in formulation, variable absorption, and diminished therapeutic efficacy. This section outlines the predicted solubility of this compound in common laboratory solvents and provides a detailed protocol for its experimental determination.

Predicted Solubility

Based on the principle of "like dissolves like," the solubility of this compound can be predicted by examining its structural features. The molecule possesses both polar (the pyrazole ring with its N-H group and the methyl ester) and non-polar (the methyl group and the hydrocarbon backbone) characteristics.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The pyrazole ring, capable of acting as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the other nitrogen), along with the carbonyl group of the ester, suggests potential solubility in polar protic solvents. However, the overall non-polar character contributed by the methyl group and the pyrazole ring itself may limit aqueous solubility. Related compounds like pyrazole-4-carboxylic acid are soluble in water and alcohols, suggesting that the methyl ester derivative will likely exhibit some solubility in these solvents.[1]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are excellent at solvating polar molecules. It is anticipated that this compound will exhibit good solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

-

Non-Polar Solvents (e.g., Toluene, Hexanes): Due to the presence of the polar functional groups, the compound is expected to have limited solubility in non-polar solvents.

The following table summarizes the predicted solubility and provides a template for recording experimentally determined values.

| Solvent | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Water | Sparingly Soluble | |

| Methanol | Soluble | |

| Ethanol | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | |

| Dimethylformamide (DMF) | Freely Soluble | |

| Acetonitrile | Soluble | |

| Dichloromethane (DCM) | Soluble | |

| Toluene | Sparingly Soluble | |

| Hexanes | Insoluble |

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method, as described by Higuchi and Connors, remains the gold standard for determining thermodynamic solubility due to its reliability, especially for compounds with low to moderate solubility.[2]

Causality Behind Experimental Choices:

-

Equilibration Time: A 24-hour incubation period is chosen to ensure that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[3] Shorter times might only yield kinetic solubility, which can be misleading.

-

Temperature Control: Maintaining a constant temperature is crucial as solubility is a temperature-dependent property.

-

Quantification Method: High-Performance Liquid Chromatography (HPLC) is selected for its specificity and sensitivity, allowing for accurate quantification of the dissolved compound in the presence of potential minor impurities.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to reach equilibrium.

-

Phase Separation: Allow the vials to stand undisturbed for at least 1 hour to let the undissolved solid settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilution: Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in mg/mL or other appropriate units based on the concentration of the diluted sample and the dilution factor.

Diagram of Solubility Determination Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

II. Stability Profile: A Forced Degradation Approach

Understanding the stability of a new chemical entity is a regulatory requirement and is fundamental to ensuring its safety and efficacy. Forced degradation studies, or stress testing, are conducted to identify the likely degradation products and establish the intrinsic stability of the molecule.[4] These studies are essential for developing stability-indicating analytical methods.[5]

Predicted Stability and Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways:

-

Hydrolytic Degradation: The methyl ester functional group is the most probable site for hydrolysis. This reaction is typically catalyzed by acid or base, leading to the formation of 3-methyl-1H-pyrazole-4-carboxylic acid and methanol. The rate of hydrolysis is expected to be pH-dependent.

-

Oxidative Degradation: While the pyrazole ring is generally considered to be relatively stable to oxidation, strong oxidizing agents could potentially lead to ring-opening or other modifications.

-

Thermal Degradation: At elevated temperatures, decarboxylation or other fragmentation pathways may be induced. Studies on related pyrazole polymers have shown thermal decomposition occurs at temperatures above 200°C.[6][7]

-

Photolytic Degradation: Aromatic and heteroaromatic systems can be susceptible to degradation upon exposure to UV light. The pyrazole ring may undergo rearrangement or cleavage.

The following table summarizes the expected stability under various stress conditions.

| Stress Condition | Predicted Stability | Likely Degradation Product(s) |

| Acidic (e.g., 0.1 M HCl) | Labile | 3-methyl-1H-pyrazole-4-carboxylic acid |

| Basic (e.g., 0.1 M NaOH) | Highly Labile | 3-methyl-1H-pyrazole-4-carboxylic acid |

| Oxidative (e.g., 3% H₂O₂) | Potentially Labile | Oxidized and/or ring-opened products |

| Thermal (e.g., 80°C) | Likely Stable | Potential for degradation at higher temperatures |

| Photolytic (ICH Q1B) | Potentially Labile | Photorearranged or degraded products |

Experimental Protocols for Forced Degradation Studies

The following protocols are designed based on the International Council for Harmonisation (ICH) guidelines.[5] The goal is to achieve 5-20% degradation of the drug substance.[8]

Causality Behind Experimental Choices:

-

Choice of Stressors: The selected conditions (acid, base, oxidation, heat, and light) represent the most common environmental factors that a drug substance may encounter during its lifecycle.

-

Concentration and Temperature: The concentrations of acid, base, and hydrogen peroxide, as well as the thermal stress temperature, are chosen to accelerate degradation to a meaningful extent within a reasonable timeframe (typically up to 7-14 days).[8] If no degradation is observed, more strenuous conditions may be applied.[8]

-

Photostability Testing: The light exposure conditions are specified by ICH Q1B to standardize the assessment of photosensitivity, ensuring that the total illumination and near-UV energy are sufficient to reveal potential liabilities.[9][10]

Step-by-Step Methodologies:

1. Hydrolytic Stability: a. Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH. b. Store the solutions at room temperature and an elevated temperature (e.g., 60°C). c. At specified time points (e.g., 0, 2, 6, 24, 48 hours), withdraw an aliquot, neutralize it, and dilute for HPLC analysis.

2. Oxidative Stability: a. Prepare a solution of the compound (e.g., 1 mg/mL) in a solution of 3% hydrogen peroxide. b. Store the solution at room temperature, protected from light. c. Analyze samples by HPLC at various time intervals.

3. Thermal Stability (Solid State): a. Place a sample of the solid compound in a controlled temperature and humidity chamber (e.g., 80°C). b. At specified time points, remove samples, dissolve in a suitable solvent, and analyze by HPLC.

4. Photostability: a. Expose a sample of the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10] b. A dark control sample should be stored under the same conditions but protected from light. c. After the exposure period, analyze both the exposed and control samples by HPLC.

Diagram of Forced Degradation and Analysis Workflow:

Caption: Workflow for Forced Degradation Studies.

III. Conclusion

This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. While specific quantitative data for this compound is not extensively available in the public domain, the provided protocols, grounded in established scientific principles and regulatory guidelines, offer a robust approach for its characterization. The predicted solubility and stability profiles, based on the chemical structure and data from analogous compounds, serve as a valuable starting point for experimental investigation. By following the detailed methodologies outlined in this guide, researchers can generate the high-quality data necessary to support the use of this compound in drug discovery and development, ultimately enabling the synthesis of novel therapeutics with well-defined and reliable physicochemical properties.

IV. References

-

Aman, W., & Thoma, K. (2003). ICH Guideline for Photostability Testing: Aspects and Directions for Use. Pharmazie, 58(12), 877-80. --INVALID-LINK--

-

Jordi Labs. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from --INVALID-LINK--

-

European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products. Retrieved from --INVALID-LINK--

-

European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from --INVALID-LINK--

-

ResearchGate. (2025, August 6). ICH guideline for photostability testing: Aspects and directions for use. Retrieved from --INVALID-LINK--

-

Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from --INVALID-LINK--

-

Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from --INVALID-LINK--

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen.

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from --INVALID-LINK--

-

Solubility of Things. (n.d.). Pyrazole. Retrieved from --INVALID-LINK--

-

CymitQuimica. (n.d.). CAS 37718-11-9: Pyrazole-4-carboxylic acid. Retrieved from --INVALID-LINK--

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from --INVALID-LINK--

-

Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biopharmaceutical Research.

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from --INVALID-LINK--

-

Kamberi, M., & Tsutsumi, K. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.

-

BLD Pharm. (n.d.). 23170-45-8|this compound. Retrieved from --INVALID-LINK--

-

Pharmaceutical Outsourcing. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods. Retrieved from --INVALID-LINK--

-

TCI Chemicals. (n.d.). Methyl 1H-Pyrazole-4-carboxylate. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Retrieved from --INVALID-LINK--

-

National Institutes of Health. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from --INVALID-LINK--

-

ResearchGate. (2025, August 6). (PDF) Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). Retrieved from --INVALID-LINK--

-

PubChem. (n.d.). Methyl 3-amino-1H-pyrazole-4-carboxylate. Retrieved from --INVALID-LINK--

-

PubMed. (2022, June 14). Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). Retrieved from --INVALID-LINK--

-

National Institutes of Health. (n.d.). Pyrazole-4-carboxylic acid. Retrieved from --INVALID-LINK--

-

SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--

-

PubChem. (n.d.). Methyl 1H-pyrazole-4-carboxylate. Retrieved from --INVALID-LINK--

-

Masne, D. D., et al. (2021). Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.

-

Thermo Scientific Chemicals. (n.d.). 4-Methyl-1H-pyrazole, 97+%. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). Solubility of 1-methyl-4-nitropyrazole in seventeen pure solvents at temperatures from 283.15 K to 323.15 K. Retrieved from --INVALID-LINK--

-

PubChem. (n.d.). 1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxamide. Retrieved from --INVALID-LINK--

-

Sunway Pharm Ltd. (n.d.). This compound. Retrieved from --INVALID-LINK--

-

MDPI. (2021). Degradation Kinetics of Methyl Orange Dye in Water Using Trimetallic Fe/Cu/Ag Nanoparticles. Catalysts, 11(4), 428.

-

ResearchGate. (2025, August 6). Thermal Stability and Thermal Degradation Reaction Kinetics of 4,4'-Diphenylmethane Diisocyanatetrimer. Retrieved from --INVALID-LINK--

-

Google Patents. (n.d.). CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from --INVALID-LINK--

-

MDPI. (2024). Sustainable Degradation of Methyl Violet by Plasma Bubbling Array: Performance, Degradation Pathway, and Potential Toxicity. Water, 16(1), 123.

-

National Institutes of Health. (n.d.). Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. Retrieved from --INVALID-LINK--

References

- 1. CAS 37718-11-9: Pyrazole-4-carboxylic acid | CymitQuimica [cymitquimica.com]

- 2. scispace.com [scispace.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. longdom.org [longdom.org]

- 5. pharmoutsourcing.com [pharmoutsourcing.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. jordilabs.com [jordilabs.com]

- 10. ema.europa.eu [ema.europa.eu]

Discovery and history of pyrazole-4-carboxylate esters

An In-Depth Technical Guide to the Discovery and History of Pyrazole-4-Carboxylate Esters

Executive Summary

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, serving as a privileged scaffold in a multitude of commercial drugs and agrochemicals. Within this class, pyrazole-4-carboxylate esters represent a particularly versatile and crucial intermediate, providing a synthetic handle for extensive molecular elaboration. This guide traces the historical trajectory of this compound class, from its conceptual origins in the late 19th century to the sophisticated, high-efficiency synthetic protocols employed today. We will explore the seminal Knorr pyrazole synthesis, the advent of alternative cyclization strategies such as the Vilsmeier-Haack reaction, and the rise of modern multi-component and green chemistry approaches. Detailed experimental protocols, mechanistic diagrams, and a comparative analysis of key methodologies are provided to offer researchers and drug development professionals a comprehensive understanding of this vital chemical entity.

Introduction: The Significance of the Pyrazole-4-Carboxylate Scaffold

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a structural motif of immense importance in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a key component in drugs targeting a wide range of diseases, including cancer, inflammation, and infectious agents.[2][3] The addition of a carboxylate ester group at the 4-position of the pyrazole ring creates an exceptionally valuable building block. This ester group serves as a versatile synthetic handle, allowing for further modifications such as hydrolysis to the corresponding carboxylic acid, amidation, or participation in cross-coupling reactions, thus enabling the construction of complex molecular architectures.[4]

This guide delves into the discovery and the evolution of synthetic routes to pyrazole-4-carboxylate esters, providing a historical and technical perspective for scientists engaged in pharmaceutical and chemical research.

The Genesis: Knorr's Discovery and the Foundation of Pyrazole Synthesis

The history of pyrazole synthesis is inextricably linked to the German chemist Ludwig Knorr. In 1883, Knorr reported a straightforward and robust method for constructing the pyrazole ring through the acid-catalyzed condensation of a hydrazine with a 1,3-dicarbonyl compound.[5][6] This reaction, now universally known as the Knorr Pyrazole Synthesis , marked the birth of modern pyrazole chemistry and remains a cornerstone of heterocyclic synthesis to this day.[6][7][8]

The fundamental mechanism involves the initial reaction of one nitrogen atom of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular condensation, where the second nitrogen atom attacks the remaining carbonyl group, followed by dehydration, leads to the formation of the stable, aromatic pyrazole ring.[9]

For the specific synthesis of pyrazole-4-carboxylate esters, the Knorr reaction is adapted by using a 1,3-dicarbonyl compound that already contains the desired ester functionality. A common precursor is a derivative of a β-ketoester, such as ethyl 2-formyl-3-oxopropanoate (also known as (ethoxycarbonyl)malondialdehyde), which reacts with hydrazine to directly yield ethyl 1H-pyrazole-4-carboxylate.[10][11]

Caption: Knorr synthesis of a pyrazole-4-carboxylate ester.

The Evolution of Synthetic Strategies

While the Knorr synthesis provided the foundational route, the demand for greater efficiency, milder conditions, and diverse substitution patterns drove the development of new methodologies.

The Vilsmeier-Haack Approach

Another powerful method for constructing the pyrazole-4-carboxylate scaffold is through the Vilsmeier-Haack reaction. This approach typically begins with the hydrazone of a β-keto ester.[3] Treatment of this hydrazone with the Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide) initiates an electrophilic substitution on the active methylene carbon, followed by cyclization and elimination to yield the pyrazole ring system.[1][3][12] This method is particularly effective for producing 1,3-disubstituted pyrazole-4-carboxaldehydes, which can be subsequently oxidized to the carboxylic acid and esterified. However, direct formation of the ester is also possible, providing a high-yield pathway to the target compounds.[3]

Caption: General workflow for the Vilsmeier-Haack synthesis.

Modern Multi-Component Reactions (MCRs)

In the pursuit of process efficiency and green chemistry, one-pot multi-component reactions (MCRs) have emerged as a highly attractive strategy. These reactions combine three or more starting materials in a single reaction vessel to form the final product, avoiding the need for isolation of intermediates. An exemplary three-component reaction for pyrazole-4-carboxylate esters involves the condensation of an aldehyde, a hydrazine, and a β-ketoester (like ethyl acetoacetate) in the presence of a catalyst.[1] This approach offers significant advantages, including reduced waste, lower energy consumption, and simplified operational procedures.[1] Recent advancements have introduced novel catalysts, such as magnetic ionic liquids, which facilitate easy separation and recycling, further enhancing the green credentials of the process.[1]

Caption: A convergent three-component reaction (MCR) scheme.

Comparative Analysis of Synthetic Routes

| Methodology | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

| Knorr Synthesis | 1,3-Dicarbonyl compound, Hydrazine | Acid catalyst, Heat | Robust, high-yielding, well-established | Can produce regioisomers with unsymmetrical dicarbonyls |

| Vilsmeier-Haack | Hydrazone of a β-keto ester | POCl₃ + DMF | High yields, good for specific substitution patterns | Harsh reagents, requires pre-formed hydrazone |

| Multi-Component | Aldehyde, Hydrazine, β-Ketoester | Catalyst (e.g., ionic liquid), Heat | High atom economy, operational simplicity, green | Catalyst may be expensive, optimization required |

Key Experimental Protocols

The following protocols are illustrative examples based on published synthetic procedures.

Protocol 1: Knorr Synthesis of Ethyl 1H-pyrazole-4-carboxylate[10][11]

-

Reaction Setup: Dissolve 27.6 g (192 mmol) of ethyl 2-formyl-3-oxopropanoate in 150 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

-

Addition of Hydrazine: Slowly add 6.2 g (193 mmol) of hydrazine hydrate to the cooled solution dropwise, maintaining the temperature below 10°C.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 17 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, remove the ethanol by vacuum distillation.

-

Purification: Purify the resulting residue by silica gel column chromatography, using a mixture of dichloromethane and ethyl acetate as the eluent, to yield ethyl 1H-pyrazole-4-carboxylate as a crystalline solid.

Protocol 2: Vilsmeier Cyclization for 1H-Pyrazole-4-carboxylic Acid Esters[3]

-

Hydrazone Formation: Prepare the required hydrazone by reacting the parent β-keto ester (1 equivalent) with the desired hydrazine (1 equivalent) in a suitable solvent like ethanol, typically with gentle heating. Isolate the hydrazone after completion.

-

Vilsmeier Reagent Preparation: In a separate flask under an inert atmosphere, cool dry DMF (4 mL) in an ice bath. Add phosphorus oxychloride (POCl₃, 0.003 mol) dropwise with stirring.

-

Reaction: Add the pre-formed hydrazone (0.001 mol) to the Vilsmeier reagent. Allow the mixture to warm to room temperature and then reflux at 70-80°C for approximately 4 hours.

-

Workup: Pour the resulting mixture onto crushed ice and carefully neutralize with a dilute aqueous sodium hydroxide solution.

-

Isolation and Purification: Allow the mixture to stand overnight. Collect the resulting precipitate by filtration and purify by silica gel column chromatography (e.g., ethyl acetate/petroleum ether) to yield the final product.

Applications in Drug Discovery and Agrochemicals

The pyrazole-4-carboxylate ester scaffold is a prolific intermediate in the synthesis of compounds with a wide spectrum of biological activities. Its derivatives are investigated and utilized across multiple fields:

-

Pharmaceuticals: These esters are key precursors for developing novel drugs, including anti-inflammatory, anti-cancer, antihyperglycemic, antimalarial, and leishmanicidal agents.[3][12][13] The parent pyrazole-4-carboxylic acid is also a critical intermediate for creating new therapeutic agents.[14]

-

Agrochemicals: The scaffold is integral to the formulation of modern herbicides, fungicides, and insecticides, contributing to crop protection and improved agricultural yields.[3][14] For instance, 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid, derived from its corresponding ester, is a crucial component in the manufacture of advanced fungicides.[15][16]

Conclusion and Future Perspectives

From the foundational discovery by Ludwig Knorr over a century ago, the synthesis of pyrazole-4-carboxylate esters has evolved dramatically. The original condensation reaction, while still relevant, has been complemented by powerful alternatives like the Vilsmeier-Haack reaction and, more recently, by elegant multi-component strategies that align with the principles of green chemistry. The continued importance of this scaffold in medicinal and agricultural chemistry ensures that research into novel, more efficient, and sustainable synthetic routes will remain an active and vital area of investigation. Future efforts will likely focus on developing highly regioselective catalytic systems, expanding the scope of MCRs, and leveraging flow chemistry for continuous and scalable production.

References

- 1. sid.ir [sid.ir]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. nbinno.com [nbinno.com]

- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. name-reaction.com [name-reaction.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 11. Ethyl pyrazole-4-carboxylate | 37622-90-5 [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

- 15. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]

- 16. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

A Technical Guide to Understanding and Harnessing the Biological Activity of Pyrazole Derivatives

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility and ability to modulate a wide array of biological targets have cemented its status as a "privileged scaffold" in drug discovery.[3][4] This technical guide provides an in-depth exploration of the diverse biological activities of pyrazole derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their anti-inflammatory, anticancer, and antimicrobial properties, supported by detailed experimental protocols and illustrative signaling pathways. This guide is designed to not only inform but also to empower researchers to rationally design and evaluate the next generation of pyrazole-based therapeutics.

The Enduring Legacy and Versatility of the Pyrazole Core

First synthesized in 1883, the pyrazole ring has a long and storied history in pharmacology.[1][5] Its unique electronic distribution and structural features allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[6] This has led to the development of several blockbuster drugs, including the anti-inflammatory agent celecoxib, the erectile dysfunction treatment sildenafil, and the anti-obesity drug rimonabant, each highlighting the therapeutic potential of this remarkable heterocycle.[1][2] The metabolic stability of the pyrazole ring further enhances its appeal as a drug candidate.

Anti-Inflammatory Activity: Targeting the Arachidonic Acid Cascade

A significant number of pyrazole derivatives exhibit potent anti-inflammatory effects, primarily by inhibiting cyclooxygenase (COX) enzymes.[7][8] The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[9][10][11] Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both COX isoforms can cause gastrointestinal side effects due to the inhibition of the protective functions of COX-1.[11][12] The development of selective COX-2 inhibitors, such as celecoxib, was a major breakthrough in anti-inflammatory therapy, and the pyrazole scaffold is a key feature of many of these drugs.[7][9][12]

Mechanism of Action: Selective COX-2 Inhibition

The diaryl-substituted pyrazole moiety of celecoxib is crucial for its selective binding to the COX-2 enzyme.[9] The sulfonamide side chain of celecoxib interacts with a hydrophilic region near the active site of COX-2, an interaction that is not possible with the more constricted active site of COX-1.[10][12] This selective inhibition of COX-2 reduces the production of pro-inflammatory prostaglandins without affecting the gastroprotective prostaglandins synthesized by COX-1.[9][10][11][12]

Experimental Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity and selectivity of pyrazole derivatives against COX-1 and COX-2 enzymes.[13][14]

Materials:

-

COX-1 and COX-2 enzymes (human or ovine)

-

Arachidonic acid (substrate)

-

Colorimetric COX inhibitor screening assay kit (containing assay buffer, heme, and a colorimetric substrate)

-

Test pyrazole derivatives dissolved in DMSO

-

Reference inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Reconstitute and dilute the COX-1 and COX-2 enzymes to the desired concentration in the provided assay buffer.

-

Compound Preparation: Prepare a series of dilutions of the test pyrazole derivatives in DMSO.

-

Reaction Setup:

-

To each well of a 96-well plate, add the assay buffer, heme, and the colorimetric substrate.

-

Add the diluted test compounds to their respective wells. Include control wells with DMSO only (for 100% enzyme activity) and wells with the reference inhibitors.

-

Initiate the reaction by adding the diluted COX-1 or COX-2 enzyme to each well.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Substrate Addition: Add arachidonic acid to all wells to start the enzymatic reaction.

-

Measurement: Immediately read the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader at multiple time points.

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of COX inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.[15]

-

Signaling Pathway: COX-2 Mediated Inflammation

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

In Vivo Evaluation of Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for assessing the in vivo anti-inflammatory activity of novel compounds.[2][16][17]

Experimental Protocol 2: Carrageenan-Induced Paw Edema in Rats

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test pyrazole derivatives

-

Reference drug (e.g., indomethacin)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing:

-

Divide the rats into groups (n=6 per group): control (vehicle), reference drug, and test compound groups (at various doses).

-

Administer the vehicle, reference drug, or test compounds orally or intraperitoneally.

-

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[16]

-

Measurement of Paw Volume:

-

Measure the paw volume of each rat using a plethysmometer or the paw thickness using digital calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[16]

-

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Anticancer Activity: A Multifaceted Approach to Targeting Tumor Growth

The pyrazole scaffold is a prominent feature in a growing number of anticancer agents, demonstrating a remarkable ability to interact with various targets crucial for tumor growth and survival.[18][19][20] Pyrazole derivatives have been shown to inhibit key signaling pathways involved in cell proliferation, angiogenesis, and apoptosis.[8][18][21]

Mechanism of Action: Kinase Inhibition and Beyond

A primary mechanism by which pyrazole derivatives exert their anticancer effects is through the inhibition of protein kinases.[3][7][22][23] Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Pyrazole-based compounds have been developed as potent inhibitors of various kinases, including:

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Dual inhibition of EGFR and VEGFR is a promising strategy for cancer therapy, as these receptors are involved in both tumor cell proliferation and angiogenesis.[9][10][24][25] Several pyrazole derivatives have been identified as potent dual inhibitors of EGFR and VEGFR.[9][10][24][25]

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.[15] Pyrazole derivatives have shown significant inhibitory activity against CDKs.[15]

-

Other Kinases: The versatility of the pyrazole scaffold has enabled the development of inhibitors for a wide range of other kinases, including Aurora kinases, JAK kinases, and B-Raf.[3][22][23]

Beyond kinase inhibition, some pyrazole derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and to inhibit tubulin polymerization, a process essential for cell division.[8][21]

Experimental Protocol 3: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer drugs.[5][6][26][27]

Materials:

-

Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium

-

Test pyrazole derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[26]

-

Compound Treatment:

-

Prepare serial dilutions of the test pyrazole derivatives in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include control wells with medium and DMSO only.

-

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[26]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.[27]

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[27]

-

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a multi-well spectrophotometer.[5]

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the control wells.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

-

Signaling Pathway: EGFR/VEGFR Inhibition in Cancer

Caption: Dual inhibition of EGFR and VEGFR signaling by pyrazole derivatives.

Antimicrobial Activity: A Renewed Weapon in the Fight Against Infectious Diseases

With the rise of antimicrobial resistance, there is an urgent need for the development of new and effective antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various bacteria and fungi.[13][28][29][30][31][32][33][34][35]

Mechanism of Action: Diverse and Evolving

The precise mechanisms of action for the antimicrobial effects of many pyrazole derivatives are still under investigation. However, several potential targets have been identified, including:

-

Enzyme Inhibition: Some pyrazole derivatives have been shown to inhibit essential microbial enzymes, such as tyrosyl-tRNA synthetase, which is crucial for protein synthesis.[32]

-

Disruption of Cell Wall Synthesis: The pyrazole scaffold can be incorporated into molecules that interfere with the synthesis of the bacterial cell wall.

-

DNA Gyrase Inhibition: Some pyrazoles may target DNA gyrase, an enzyme essential for DNA replication in bacteria.[4]

Experimental Protocol 4: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

The agar well diffusion method is a widely used technique for the preliminary screening of the antimicrobial activity of new compounds.[12][30][33]

Materials:

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Nutrient agar or Mueller-Hinton agar plates

-

Potato dextrose agar plates (for fungi)

-

Test pyrazole derivatives dissolved in DMSO

-

Standard antibiotic and antifungal drugs (e.g., ciprofloxacin, fluconazole)

-

Sterile cork borer (6-8 mm diameter)

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial suspension equivalent to the 0.5 McFarland standard.[12]

-

Plate Preparation:

-

Using a sterile cotton swab, evenly spread the microbial suspension over the entire surface of the agar plate.

-

Allow the plates to dry for a few minutes.

-

-

Well Creation: Aseptically create wells in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution, standard drug solution, and DMSO (as a negative control) to the respective wells.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Synthesis and Characterization: Building the Foundation for Biological Evaluation

The biological activity of pyrazole derivatives is intrinsically linked to their chemical structure. Therefore, the efficient synthesis and thorough characterization of these compounds are paramount.

Common Synthetic Routes

One of the most common methods for synthesizing pyrazoles is the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[18][29][36][37] Chalcones (α,β-unsaturated ketones) are versatile precursors for the synthesis of pyrazoline derivatives, which can then be oxidized to pyrazoles.[18][29][36][37]

Experimental Workflow: Synthesis of Pyrazole Derivatives from Chalcones

Caption: General synthetic route for pyrazole derivatives via chalcones.

Characterization Techniques

The structural elucidation of newly synthesized pyrazole derivatives is crucial and is typically achieved through a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Provides detailed information about the molecular structure and connectivity of atoms.[38][39]

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[1][39]

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.[1][28][39]

-

Elemental Analysis: Confirms the elemental composition of the synthesized compound.[39]

Future Perspectives and Conclusion

The pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The ongoing exploration of new synthetic methodologies and the elucidation of novel biological targets will undoubtedly lead to the development of next-generation pyrazole-based drugs with improved efficacy and safety profiles. The integration of computational tools, such as molecular docking, can further aid in the rational design and optimization of pyrazole derivatives for specific biological targets.[11][19][31][32][40]

References

- 1. journaljpri.com [journaljpri.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. atcc.org [atcc.org]

- 6. broadpharm.com [broadpharm.com]

- 7. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 11. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. inotiv.com [inotiv.com]

- 17. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 18. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. texaschildrens.org [texaschildrens.org]

- 27. researchgate.net [researchgate.net]

- 28. ijtsrd.com [ijtsrd.com]

- 29. thepharmajournal.com [thepharmajournal.com]

- 30. biointerfaceresearch.com [biointerfaceresearch.com]

- 31. One moment, please... [biointerfaceresearch.com]

- 32. rjptonline.org [rjptonline.org]

- 33. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 35. mdpi.com [mdpi.com]

- 36. benchchem.com [benchchem.com]

- 37. ojs.ummada.ac.id [ojs.ummada.ac.id]

- 38. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 39. jocpr.com [jocpr.com]

- 40. ijpbs.com [ijpbs.com]

The Versatile Heterocyclic Keystone: A Technical Guide to Methyl 3-methyl-1H-pyrazole-4-carboxylate

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents and functional materials. Among the myriad of heterocyclic scaffolds, the pyrazole core holds a privileged status, and within this class, Methyl 3-methyl-1H-pyrazole-4-carboxylate emerges as a particularly versatile and valuable intermediate. This technical guide provides a comprehensive overview of this essential building block, from its synthesis and reactivity to its diverse applications, offering field-proven insights for its effective utilization in research and development.

The Strategic Advantage of the Pyrazole Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a vast number of biologically active compounds.[1][2] Its prevalence in pharmaceuticals and agrochemicals stems from a unique combination of physicochemical properties. The pyrazole scaffold is a bioisostere for other aromatic systems, offering a balance of lipophilicity and aqueous solubility.[3] Furthermore, the two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets.[3] The substitution pattern on the pyrazole ring allows for precise modulation of these properties, making it a highly tunable platform for drug design.[4]

This compound, with its strategically placed methyl and methyl carboxylate groups, serves as an ideal starting point for the synthesis of a wide range of more complex molecules. The ester functionality provides a convenient handle for further chemical transformations, such as amide bond formation, while the methyl group and the pyrazole ring itself can be subjected to various functionalization reactions.

Synthesis of this compound: A Practical Approach

The most common and efficient method for the synthesis of the 3-methyl-1H-pyrazole-4-carboxylate core is a variation of the classic Knorr pyrazole synthesis.[3][5] This robust cyclocondensation reaction involves the reaction of a β-dicarbonyl compound with a hydrazine derivative.

The Knorr Pyrazole Synthesis: Mechanism and Rationale

The Knorr synthesis is a cornerstone of heterocyclic chemistry, valued for its reliability and broad substrate scope.[5] The reaction mechanism proceeds through the initial formation of a hydrazone intermediate by the reaction of one of the carbonyl groups of the 1,3-dicarbonyl compound with hydrazine. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[1] The choice of solvent and catalyst can influence the reaction rate and, in the case of unsymmetrical dicarbonyl compounds, the regioselectivity of the final product.[4]

Detailed Experimental Protocol

While a specific, peer-reviewed protocol for the direct synthesis of this compound can be elusive, a reliable procedure can be adapted from the well-established synthesis of its ethyl ester counterpart and other similar pyrazole-4-carboxylates. The following protocol is a composite representation based on established methodologies.

Synthesis of this compound

-

Reactants:

-

Methyl acetoacetate (1.0 eq)

-

Triethyl orthoformate (1.2 eq)

-

Acetic anhydride (2.0 eq)

-

Hydrazine hydrate (1.1 eq)

-

Methanol (as solvent)

-

-

Step 1: Formation of the Enol Ether Intermediate. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl acetoacetate, triethyl orthoformate, and acetic anhydride. Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the excess reagents and byproducts are removed under reduced pressure to yield the crude methyl 2-(ethoxymethylene)-3-oxobutanoate.

-

Step 2: Cyclization with Hydrazine. The crude enol ether from Step 1 is dissolved in methanol. The solution is cooled in an ice bath, and hydrazine hydrate is added dropwise while maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

Step 3: Work-up and Purification. The reaction mixture is concentrated under reduced pressure to remove the methanol. The resulting residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.